molecular formula C26H22BrNO4 B11570431 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide

Cat. No.: B11570431
M. Wt: 492.4 g/mol
InChI Key: KYUPAPCFEJGGTO-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide is a complex organic compound with a unique structure that includes a bromobenzoyl group, a benzofuran ring, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzoyl Group: This step involves the bromination of a benzoyl precursor, followed by coupling with the benzofuran ring.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the intermediate with a dimethylphenoxy compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group and benzofuran ring are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide is unique due to the specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22BrNO4

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)propanamide

InChI

InChI=1S/C26H22BrNO4/c1-15-8-13-20(14-16(15)2)31-17(3)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)18-9-11-19(27)12-10-18/h4-14,17H,1-3H3,(H,28,30)

InChI Key

KYUPAPCFEJGGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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